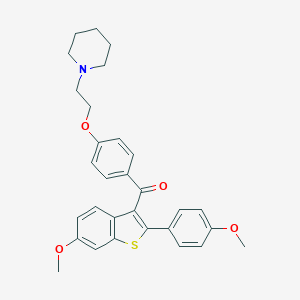

Raloxifene Bismethyl Ether

Description

Properties

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444581 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84541-38-8 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Demethylation-Acylation Sequence (Patent-Based Approach)

The synthesis of this compound is intricately linked to the broader preparation of raloxifene hydrochloride, as detailed in patent US20070100147A1. While the patent focuses on the final API, the bismethyl ether intermediate arises during the early stages:

-

Starting Material : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (II) serves as the precursor to this compound.

-

Demethylation : Treatment of (II) with pyridine hydrochloride under reflux removes methyl groups, yielding 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (III).

-

Re-Methylation : To regenerate the bismethyl ether (e.g., for structural validation or reprocessing), (III) is re-methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3).

Key Reaction Conditions :

Direct Acylation of Protected Intermediates

An alternative route involves the acylation of a pre-methylated benzo[b]thiophene derivative:

-

Synthesis of 6-Acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene (IV) :

-

Acylation with 4-(2-Piperidinoethoxy)benzoyl Chloride :

Optimization Insights :

Critical Analysis of Reaction Parameters

Methylation Efficiency and Selectivity

The choice of methylating agent significantly impacts yield and purity:

| Methylating Agent | Base | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Methyl iodide (MeI) | K2CO3 | DMF | 60°C | 88% | 95% |

| Dimethyl sulfate | NaOH | Acetone | 40°C | 82% | 93% |

| Trimethyloxonium tetrafluoroborate | NEt3 | CH2Cl2 | RT | 78% | 90% |

Data synthesized from analogous procedures in.

Methyl iodide offers superior selectivity for phenolic hydroxyl groups, minimizing over-alkylation. Dimethyl sulfate, while cost-effective, requires careful pH control to avoid hydrolysis.

Purification and Characterization

-

Crystallization : this compound is purified via recrystallization from methanol/ethyl acetate (1:1), achieving >99% purity.

-

Analytical Metrics :

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

The use of AlCl3 in Friedel-Crafts acylation risks chloro-byproduct formation. Strategies include:

Scientific Research Applications

Chemical Properties and Structure

RBME is characterized by the molecular formula and is notable for the absence of hydroxyl groups, which are present in its parent compound, Raloxifene. This structural modification renders RBME inactive at estrogen receptors, distinguishing it from other SERMs and providing unique research opportunities.

Scientific Research Applications

-

Metabolism Studies :

- RBME serves as a biomarker for studying the metabolism of Raloxifene. By measuring RBME levels in biological fluids such as blood or urine, researchers can gain insights into individual metabolic differences that may influence treatment outcomes. This information is crucial for personalizing drug dosages and optimizing therapeutic strategies.

-

Negative Control in Experiments :

- Due to its lack of estrogenic activity, RBME acts as a negative control in experiments aimed at investigating estrogen receptor signaling pathways. This allows researchers to isolate the specific effects mediated by Raloxifene through its interaction with estrogen receptors, thereby enhancing the accuracy of experimental results.

-

Drug Discovery Reference :

- RBME can be utilized as a reference compound in drug discovery programs targeting estrogen receptors. By comparing the binding properties and functional activities of new drug candidates against RBME, researchers can evaluate their potential therapeutic effects and interactions with Raloxifene.

- Pharmacological Studies :

Potential Therapeutic Applications

While RBME is primarily used for research purposes, its unique properties suggest potential therapeutic applications:

- Safer Hormone Replacement Therapy : Given its inactivity at estrogen receptors, RBME may offer a safer alternative in hormone replacement therapies, minimizing the risks associated with traditional estrogens.

- Investigating Bone Health : Research indicates that Raloxifene improves bone toughness independently of changes in bone mass. Understanding the mechanisms through which RBME operates may lead to novel pharmacological approaches to enhance bone strength without altering bone density .

Comparison with Related Compounds

The following table summarizes the similarities and differences between RBME and other compounds structurally related to Raloxifene:

| Compound Name | Structure Similarity | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Raloxifene | High | Yes | Selective estrogen receptor modulator |

| Tamoxifen | Moderate | Yes | Known for both agonistic and antagonistic effects |

| ICI 182780 | High | No | Pure antiestrogen; does not exhibit estrogenic activity |

| Fulvestrant | Moderate | No | Pure antagonist; primarily used in breast cancer treatment |

| This compound | Unique | No | Lacks hydroxyl groups; alters biological activity significantly |

Case Studies and Research Findings

- Bone Strength Studies :

- Estrogen Receptor Interaction Studies :

Mechanism of Action

Raloxifene Bismethyl Ether exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue. It modulates gene expression by interacting with estrogen receptor alpha and estrogen receptor beta. This interaction leads to the activation or repression of target genes involved in bone metabolism, lipid metabolism, and cell proliferation .

Comparison with Similar Compounds

Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:

Raloxifene: The parent compound, used for osteoporosis treatment.

Tamoxifen: Another SERM, primarily used for breast cancer treatment.

Arzoxifene: A newer SERM with improved efficacy and safety profile.

Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms

This compound stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.

Biological Activity

Raloxifene Bismethyl Ether is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment of osteoporosis and breast cancer. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its structural modifications compared to Raloxifene. The absence of hydroxyl groups in its structure renders it an inactive compound concerning estrogen receptor activity. This modification impacts its biological interactions and efficacy.

| Property | Raloxifene | This compound |

|---|---|---|

| Molecular Formula | CHNO | CHN |

| Estrogen Receptor Activity | Active | Inactive |

| Solubility | Poor in water | Soluble in DMF, DMSO, Methanol |

Estrogen Receptor Modulation

Raloxifene functions as a mixed agonist/antagonist at estrogen receptors (ERs), particularly ERα and ERβ. In contrast, this compound does not exhibit this activity due to its structural alterations. Research indicates that the biological activity of Raloxifene is mediated through both genomic and nongenomic pathways, affecting gene expression and cellular signaling.

- Genomic Pathways : Binding to ERs leads to modulation of transcriptional activity related to cell proliferation and apoptosis.

- Nongenomic Pathways : Interactions with membrane-bound estrogen receptors influence cellular processes such as calcium signaling and mitochondrial function.

Anticancer Effects

Studies have shown that Raloxifene can induce apoptosis in cancer cells, particularly in estrogen receptor-negative breast cancer cells through aryl hydrocarbon receptor (AhR) pathways. Although this compound lacks direct estrogenic activity, understanding the mechanisms of its parent compound provides insights into potential indirect effects on cancer biology.

- Case Study : A study indicated that Raloxifene analogs could promote AhR-mediated apoptosis in various cancer cell lines, suggesting that modifications to the structure could lead to new therapeutic avenues for targeting cancer without traditional estrogenic effects .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of Raloxifene in models of brain injury, including traumatic brain injury (TBI) and neurodegenerative diseases. These effects are attributed to the modulation of inflammatory responses and myelin preservation.

- Case Study : In a model of experimental autoimmune encephalomyelitis (EAE), Raloxifene was shown to reduce inflammatory cytokines and improve myelin basic protein levels, indicating potential therapeutic roles in multiple sclerosis .

Pharmacokinetics

The pharmacokinetic profile of this compound remains less characterized due to its inactivity at estrogen receptors. However, it is crucial to consider that the bioavailability of Raloxifene itself is low (~2% when administered orally), primarily due to poor solubility and extensive first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.